molecular formula C16H23NO3 B1373303 8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid CAS No. 951889-20-6

8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid

Cat. No.: B1373303
CAS No.: 951889-20-6
M. Wt: 277.36 g/mol
InChI Key: AGCWTTHHGCGUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to an oxooctanoic acid chain

Scientific Research Applications

8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, azo compounds are widely used in the manufacturing of dyes, cosmetics, and drugs due to their bright colors and fast ICT .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Some compounds may be hazardous and require appropriate handling and disposal procedures .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, azo compounds have potential applications in organic light-emitting diodes (OLEDs) due to their bright colors and fast ICT .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid typically involves the following steps:

    Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of aniline with dimethyl sulfate to form N,N-dimethylaniline.

    Coupling with Octanoic Acid Derivative: The N,N-dimethylaniline is then coupled with an octanoic acid derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dimethylamino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenylboronic acid
  • 4-(Dimethylamino)phenyldiphenylphosphine
  • 4-Dimethylaminophenyl isothiocyanate

Uniqueness

8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

8-[4-(dimethylamino)phenyl]-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-17(2)14-11-9-13(10-12-14)15(18)7-5-3-4-6-8-16(19)20/h9-12H,3-8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCWTTHHGCGUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264050
Record name 4-(Dimethylamino)-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-20-6
Record name 4-(Dimethylamino)-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethylamino)-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid
Reactant of Route 2
Reactant of Route 2
8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid
Reactant of Route 3
Reactant of Route 3
8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid
Reactant of Route 4
Reactant of Route 4
8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid
Reactant of Route 5
Reactant of Route 5
8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid
Reactant of Route 6
Reactant of Route 6
8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.